4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]-
Description
The compound 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- (CAS: 881398-62-5) is an isoxazole derivative with a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.263 g/mol . Its structure features a 3-methyl-substituted isoxazolamine core and a trans-configured styryl group (E-isomer) at position 5.
Properties
IUPAC Name |
3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(13)11(15-14-9)8-7-10-5-3-2-4-6-10/h2-8H,13H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYACQMBOAGPRAP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1N)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-[(1E)-2-phenylethenyl]-2-nitropropene with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]-.
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds that contain one oxygen and one nitrogen atom. This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Applications in Scientific Research
- Chemistry It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
- Biology It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Chemical Reactions
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- can undergo several types of chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
- Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
- Substitution It can undergo substitution reactions, where functional groups on the isoxazole ring are replaced by other groups; common reagents for these reactions include halogens and nucleophiles.
Mechanism of Action
The mechanism of action of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its specific applications in research and industry. Similar compounds include:
- 3-Isoxazolamine, 5-methyl-
- 4-Isoxazolamine, 3-methyl-5-(1-methylethyl)-
- 4-Methyl-5-phenyl-3-isoxazolamine
Mechanism of Action
The mechanism of action of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives ():
- Structure : 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with para-sulfonamide groups.
- Activity : Exhibited COX-2 inhibition up to 47.1% at 20 μM , attributed to the styryl group’s role in binding .
- Divergence: The quinazolinone core may enhance enzyme affinity compared to the isoxazolamine scaffold, though both share styryl-mediated interactions.
Isoxazole-Based Benzoate Esters ():
- Examples: I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate).
- Structure: Feature isoxazole rings linked to phenethyl groups, differing in substitution patterns (amino vs. thioether).
3-Styrylchromones ():
- Structure : Chromone core (7-methoxy-4H-1-benzopyran-4-one) with a styryl group at position 3.
- Activity: Demonstrated high tumor specificity (TSM values >10) against oral squamous cell carcinoma, outperforming docetaxel and cisplatin in selectivity .
- Comparison : The chromone core’s planar structure may enhance DNA intercalation, whereas the isoxazolamine’s amine group could influence solubility and target binding.
Stilbene Derivatives ():
- Examples : IPS (2-isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol) and ES (2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol).
- Activity : Antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), linked to the styryl group’s disruption of bacterial membranes .
- Divergence : The diol groups in IPS/ES improve water solubility, while the isoxazolamine’s heterocyclic core may confer different pharmacokinetic properties.
Data Tables
Table 1: Structural and Activity Comparison
Biological Activity
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- (CAS No. 51978-96-2) is a member of the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 200.236 g/mol |
| CAS Number | 51978-96-2 |
Synthesis
The synthesis of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- typically involves the cyclization of suitable precursors, such as 3-methyl-5-[(1E)-2-phenylethenyl]-2-nitropropene with hydroxylamine hydrochloride. This reaction is generally conducted in an organic solvent like ethanol under elevated temperatures to facilitate cyclization.
The biological activity of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, potentially leading to anti-inflammatory and antimicrobial effects. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. A study highlighted the efficacy of isoxazole derivatives against various bacterial strains, suggesting that 4-Isoxazolamine could possess similar properties due to its structural characteristics .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of isoxazole derivatives. The study demonstrated that certain compounds in this class could effectively reduce inflammation in animal models, indicating a promising avenue for therapeutic development involving 4-Isoxazolamine .
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to assess the safety profile of isoxazole derivatives. Results indicated that while some derivatives showed cytotoxic effects on cancer cell lines, others exhibited selective activity, suggesting a need for further exploration of 4-Isoxazolamine's safety and efficacy in cancer therapy .
Similar Compounds
| Compound Name | CAS Number | Notable Activity |
|---|---|---|
| 3-Isoxazolamine, 5-methyl- | 51978-98-4 | Antimicrobial |
| 4-Methyl-5-phenyl-3-isoxazolamine | 51978-94-0 | Anti-inflammatory |
| Isoxazole, 3-methyl-4-nitro-5-(2-phenylethenyl) | 53557-94-1 | Cytotoxicity |
Uniqueness of 4-Isoxazolamine
The presence of the phenylethenyl group distinguishes 4-Isoxazolamine from other isoxazole derivatives. This unique structural feature may enhance its biological activity and specificity towards certain molecular targets, making it a valuable candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
